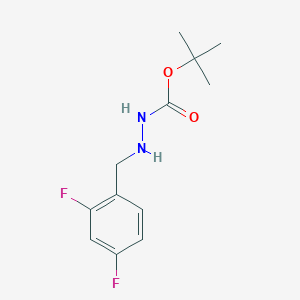

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate

Description

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate (CAS: 1692161-25-3) is a fluorinated hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group and a 2,4-difluorobenzyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its structure combines the steric bulk of the tert-butyl group with the electron-withdrawing effects of fluorine atoms, influencing both reactivity and stability. Commercial availability is noted, with five suppliers listed .

Properties

IUPAC Name |

tert-butyl N-[(2,4-difluorophenyl)methylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIJGOFOHJNHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,4-difluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones or aldehydes, while reduction can produce difluorobenzylamines or alcohols .

Scientific Research Applications

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate finds applications in various fields of scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Fluorinated Benzyl/Benzoyl Groups

Key Observations:

- Functional Group Impact : Benzoyl derivatives (e.g., 2,5-difluorobenzoyl) introduce a ketone moiety, enhancing polarity and hydrogen-bonding capacity compared to benzyl analogs .

Aliphatic and Heterocyclic Analogs

Key Observations:

- Lipophilicity : Aliphatic analogs (e.g., 4,4-difluorocyclohexyl) exhibit higher lipophilicity than aromatic derivatives, influencing membrane permeability in drug design .

- Heterocyclic Functionality : Pyridinyl derivatives introduce nitrogen-based aromaticity, enabling participation in metal-catalyzed reactions or supramolecular interactions .

Physicochemical Properties

- Stability : Fluorinated benzoyl derivatives (e.g., 2,5-difluorobenzoyl) are stored at room temperature , whereas benzyl analogs (e.g., 4-fluorobenzoyl) require refrigeration (2–8°C) , indicating varying stability profiles.

- Solubility: Aliphatic analogs (e.g., 4,4-difluorocyclohexyl) are likely more soluble in non-polar solvents compared to aromatic derivatives .

Biological Activity

Tert-butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a hydrazinecarboxylate moiety, which is known for its reactivity and ability to interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 270.26 g/mol. The presence of two fluorine atoms on the benzyl ring significantly influences its chemical reactivity and biological activity.

The mechanism of action of this compound involves:

- Covalent Bond Formation : The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, impacting cellular signaling pathways and potentially inducing apoptosis in specific cell types.

- Receptor Interaction : It may bind to certain receptors, altering physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |

| Antimicrobial | Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic. |

| Neuroprotective | Shows promise in protecting neurons from oxidative stress and neurodegeneration in vitro studies. |

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, with IC values ranging from 10 to 30 µM depending on the cell line tested.

- Neuroprotective Effects :

-

Antimicrobial Activity :

- The compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. It exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate | Two fluorine atoms at different positions | Notable anticancer and antimicrobial properties |

| Tert-butyl 2-(4-fluorobenzyl)hydrazinecarboxylate | Single fluorine substitution | Moderate enzyme inhibition |

| Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate | Contains chlorine instead of fluorine | Different reactivity profiles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.